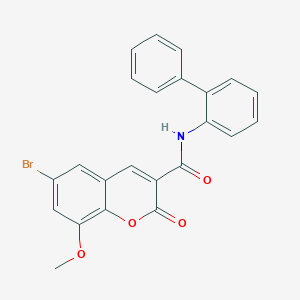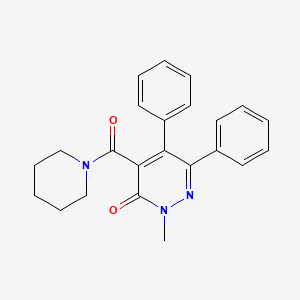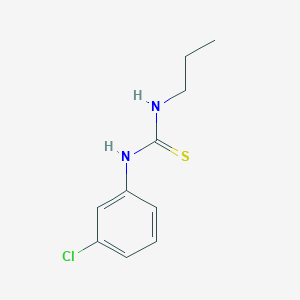![molecular formula C16H19N5O2S2 B4717865 N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide](/img/structure/B4717865.png)
N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide
Übersicht
Beschreibung
N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide, commonly known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTP1B inhibitor is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose metabolism.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated that compounds containing the N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide moiety exhibit significant antimicrobial properties. Notably, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing this sulfonyl moiety have been synthesized and found to possess active antimicrobial characteristics. Such compounds can be vital in developing new antibacterial and antifungal agents, especially in light of increasing antibiotic resistance (Ammar et al., 2004). Additionally, guanylsulfonamides, a series of compounds synthesized using a similar sulfonyl moiety, have demonstrated promising antibacterial and antifungal activities (Patel, Ramalingan, & Park, 2007).
Anticancer Activity
Compounds derived from N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide have shown potential as anticancer agents. A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides was synthesized and evaluated for their in vitro anticancer activity. Among them, a specific compound demonstrated significant activity and selectivity against leukemia, colon cancer, and melanoma cells (Szafrański & Sławiński, 2015).
Antiaggregating and Other Activities
Several 3,3-disubstituted 1-acyl-1-phenylthioureas, prepared using a related sulfonyl moiety, have exhibited platelet antiaggregating activity superior or comparable to acetylsalicylic acid. Some of these compounds also showed moderate hypoglycemic activity and competitive antiacetylcholine and H1-antihistaminic effects in vitro, indicating their potential in various therapeutic areas (Ranise et al., 1991).
Tumor Necrosis Factor-α Inhibition
A study on the structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, which include a related sulfonyl moiety, revealed selective inhibitors of tumor necrosis factor-α. This finding is significant for developing new treatments forinflammatory diseases and cancer. The sulfonyl derivatives in this study were shown to be selective inhibitors over matrix metalloproteinases, indicating a specific target mechanism which could be beneficial in therapeutics (Venkatesan et al., 2004).
Anticonvulsant Properties
In the realm of neurology, 2-acylaminoethanesulfonamides synthesized by reacting sulfonyl chlorides with amines, including structures related to the N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide, displayed anticonvulsant activity in mice. This suggests a potential use in treating seizure disorders. The piperidino and benzamido derivatives among these compounds were notably active, offering a pathway for developing new anticonvulsant drugs (Andersen et al., 1984).
Synthesis of Novel Heterocycles
The sulfonamide moiety, related to the structure of N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide, has been used in synthesizing novel heterocyclic compounds. These new molecules have been evaluated for their antimicrobial activity, with some showing potent effects against both Gram-negative and Gram-positive bacteria. This highlights the chemical versatility and pharmaceutical potential of compounds containing such a moiety (Hafez, El-Gazzar, & Zaki, 2016).
Eigenschaften
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S2/c22-25(23,20-15-17-9-4-10-18-15)14-7-5-13(6-8-14)19-16(24)21-11-2-1-3-12-21/h4-10H,1-3,11-12H2,(H,19,24)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIREORMYWNETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1-adamantyl)propyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4717797.png)
![N-(5-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4717808.png)

![2-[(4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4717822.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4717829.png)

![5-({[2-(diethylamino)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride](/img/structure/B4717851.png)
![ethyl 3-oxo-4-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}butanoate](/img/structure/B4717856.png)


![3-methyl-6-phenyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4717883.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B4717889.png)

